molecular formula C14H20O4 B1504022 Methyl 2-ethoxy-4-(1-hydroxy-2-methylpropan-2-yl)benzoate CAS No. 870007-45-7

Methyl 2-ethoxy-4-(1-hydroxy-2-methylpropan-2-yl)benzoate

Cat. No.: B1504022
CAS No.: 870007-45-7
M. Wt: 252.31 g/mol
InChI Key: IHCXOGFCIOLSOP-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-4-(1-hydroxy-2-methylpropan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

870007-45-7

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 2-ethoxy-4-(1-hydroxy-2-methylpropan-2-yl)benzoate

InChI

InChI=1S/C14H20O4/c1-5-18-12-8-10(14(2,3)9-15)6-7-11(12)13(16)17-4/h6-8,15H,5,9H2,1-4H3

InChI Key

IHCXOGFCIOLSOP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)CO)C(=O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)CO)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (3.5 mL, 25.1 mmol) was added to a solution 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene (4.0 g, 12.5 mmol) in methanol (20 mL) under an atmosphere of nitrogen. The reaction was purged twice with carbon monoxide, and palladium (II) acetate (0.2 g, 0.9 mmol) was added. The reaction was stirred at 80° C. for 18 h under a positive pressure of carbon monoxide. The reaction was diluted with ether, washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate and concentrated. Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes gave methyl 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzoate (1.5 g, 48%) as a yellow oil and 0.91 g of unreacted 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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